Ethyl 2-((2-(2-amino-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate
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Overview
Description
Ethyl 2-((2-(2-amino-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features an isoquinoline core, which is a common structural motif in many biologically active molecules. The presence of both amino and ester functional groups suggests that it can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(2-amino-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate typically involves multi-step organic synthesis. One common approach is to start with the isoquinoline core and introduce the amino and ester groups through a series of reactions such as amination, esterification, and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(2-amino-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Ethyl 2-((2-(2-amino-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(2-amino-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)acetic acid: Shares the amino and ether functional groups.
[(2-amino-2-oxoethyl)thio]acetic acid: Contains similar amino and oxo groups but differs in the presence of a thioether linkage.
Uniqueness
Ethyl 2-((2-(2-amino-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)propanoate is unique due to its isoquinoline core, which is not present in the similar compounds listed above. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-3-22-16(21)10(2)23-13-6-4-5-12-11(13)7-8-18(15(12)20)9-14(17)19/h4-8,10H,3,9H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYCIPCWUMWUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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